4-Chloro-6-methyl-1H-indazol-3-amine
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Overview
Description
“4-Chloro-6-methyl-1H-indazol-3-amine” is a chemical compound with the linear formula C8H8ClN3 . It has a molecular weight of 167.6 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H8ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point range of 159 - 162 degrees Celsius .Scientific Research Applications
Synthesis and Antitumor Activities
4-Chloro-6-methyl-1H-indazol-3-amine has been utilized in the synthesis of antitumor agents. Specifically, its derivatives, when synthesized with arylamine, have demonstrated notable antitumor activities. The synthesis involves a series of chemical reactions starting from 3-methyl-6-nitro-1H-indazole and has been characterized by various spectroscopic methods (Chu De-qing, 2011).
Antimicrobial and Antitumor Properties
Another derivative of This compound synthesized with arylamine exhibited distinct inhibitory capacity against the proliferation of specific cancer cell lines, showcasing its potential in cancer treatment. This synthesis involved a condensation reaction and the structure of the compound was well-defined by its crystal structure (X. Ji et al., 2018).
Antimicrobial Activities
Furthermore, the compound has been a key precursor in the synthesis of a variety of antimicrobial agents. Novel derivatives, synthesized from reactions involving primary amines, have been screened for their antimicrobial activities, and several demonstrated good or moderate effectiveness against tested microorganisms (H. Bektaş et al., 2007).
Synthesis of Fused Tetracyclic Heterocycles
Additionally, this compound has been instrumental in the combinatorial synthesis of fused tetracyclic heterocycles, a significant area in medicinal chemistry. The process involves a three-component reaction yielding high yields of heterocycles, demonstrating the compound's versatility in synthesizing complex organic structures (C. Li et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been demonstrated that the 1h-indazole-3-amine structure, which is a part of 4-chloro-6-methyl-1h-indazol-3-amine, is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase .
Mode of Action
Based on the known interactions of similar indazole derivatives, it can be inferred that this compound might interact with its targets, possibly tyrosine kinases, leading to changes in cellular processes .
Biochemical Pathways
Given the potential interaction with tyrosine kinases, it can be inferred that this compound might influence pathways related to cell growth and proliferation .
Result of Action
Similar indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Properties
IUPAC Name |
4-chloro-6-methyl-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBSZLYFVYFDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)C(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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